molecular formula C28H32N6O4 B3018053 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243011-72-4

2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3018053
CAS No.: 1243011-72-4
M. Wt: 516.602
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Description

The compound 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a structurally complex heterocyclic molecule featuring a fused triazoloquinazoline core. This scaffold is characterized by:

  • A triazolo[4,3-a]quinazoline system with two ketone groups at positions 1 and 3.
  • A cyclohexylcarboxamide group at position 8, which may enhance lipophilicity and influence pharmacokinetics.
  • An isopropyl substituent at position 4, likely affecting steric bulk and conformational flexibility.

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]-N-cyclohexyl-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O4/c1-18(2)33-26(37)22-14-13-20(25(36)30-21-11-7-4-8-12-21)15-23(22)34-27(33)31-32(28(34)38)17-24(35)29-16-19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELAUWFSVQYOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A) is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

Compound A belongs to a class of compounds characterized by a complex molecular structure that includes a triazole ring and a quinazoline moiety. Its structural formula can be represented as follows:

C20H25N5O3\text{C}_{20}\text{H}_{25}\text{N}_{5}\text{O}_{3}

The biological activity of Compound A is primarily attributed to its ability to modulate cellular pathways involved in stress responses and apoptosis. Research indicates that it may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in the context of diabetes management. The compound's mechanism appears to involve the inhibition of apoptotic pathways while promoting cell survival under stress conditions.

1. Antidiabetic Properties

A study highlighted the protective effects of Compound A on pancreatic β-cells against ER stress-induced apoptosis. The compound exhibited a maximum activity with an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating potent protective effects at low concentrations .

2. Antimicrobial Activity

In vitro assays demonstrated that derivatives of Compound A possess antimicrobial properties comparable to existing antibiotics such as isoniazid and ciprofloxacin. The compounds showed significant activity against various bacterial strains .

3. Cytotoxicity and Antitumor Activity

Preliminary cytotoxicity assays revealed that certain analogs of Compound A exhibit antitumor activity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety can enhance cytotoxic effects .

Case Studies

  • β-Cell Protection Study :
    • Objective : To evaluate the protective effects of Compound A on INS-1 cells under ER stress.
    • Findings : Compound A demonstrated significant protection against cell death with maximal activity at 100%100\% viability at 0.1μM0.1\,\mu M concentration.
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy of synthesized benzamide derivatives.
    • Results : Compounds exhibited IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 1.98μg/mL1.98\,\mu g/mL, indicating strong antibacterial properties against tested pathogens .

Data Summary

PropertyValue
Molecular FormulaC20H25N5O3
EC50 for β-cell protection0.1 ± 0.01 μM
Antimicrobial IC50 Range1.61 – 1.98 μg/mL
Cytotoxicity (selected analogs)IC50 < 10 μM

Scientific Research Applications

Table 1: Structural Features and Potential Biological Activities

Compound NameStructural FeaturesBiological Activity
2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideQuinazoline core with triazole and cyclohexyl side chainAntimicrobial, anticonvulsant, anticancer

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. Research indicates that similar compounds have shown efficacy against various cancer types by targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Quinazolines are known to exhibit antibacterial and antifungal effects. The specific functional groups in this molecule could interact with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticonvulsant Effects

Some quinazoline derivatives have demonstrated anticonvulsant properties in preclinical studies. The unique combination of functional groups in this compound may contribute to its neuroprotective effects, warranting exploration for use in treating epilepsy or other neurological disorders.

Case Studies and Research Findings

While specific literature on this exact compound is limited, studies on related quinazoline and triazole derivatives provide insights into potential applications:

  • Anticancer Research : A study published in Medicinal Chemistry highlighted that triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that compounds with similar structures could be effective in cancer therapy .
  • Antimicrobial Studies : Research has shown that quinazoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . This supports the hypothesis that the compound may possess similar antimicrobial properties.
  • Neuropharmacological Investigations : A review on the pharmacological potential of quinazoline derivatives indicated their role as anticonvulsants through modulation of neurotransmitter systems . This could be relevant for exploring the neuroprotective effects of the compound.

Comparison with Similar Compounds

Table 1: Core Scaffold and Substituent Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Notable Spectral Data (NMR/IR)
Target Compound Triazolo[4,3-a]quinazoline Benzylamino-2-oxoethyl, cyclohexylcarboxamide, isopropyl N/A Not provided in evidence
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-triazoloquinazoline-8-carboxamide Triazolo[4,3-a]quinazoline 3-Chlorobenzyl, diisobutyl N/A MFCD01849066; no detailed NMR/IR
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-thiazolidinone 4-Chlorophenyl, benzothiazole 70% Distinct δ 7.5–8.2 ppm (aromatic H)
N-(2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4m) Benzothiazole-thiazolidinone 3-Chlorophenyl, acetamide 45% IR: 1720 cm⁻¹ (C=O)

Key Observations :

  • The triazoloquinazoline core (target compound and ) differs significantly from benzothiazole-thiazolidinone hybrids () in electronic and steric profiles.
  • Substituents like chlorophenyl () and benzylamino (target compound) may confer divergent biological activities due to polarity and binding interactions.
  • Synthesis yields for benzothiazole derivatives () vary widely (37–70%), suggesting challenges in optimizing reaction conditions for bulky substituents .

Functional Analogues in

Table 2: Pharmacological and Physicochemical Comparison

Compound Name Core Structure Key Substituents Biological Activity Melting Point (°C)
Target Compound Triazolo[4,3-a]quinazoline Cyclohexyl, benzylamino Not reported N/A
2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxamide (38) Triazolo[1,5-a]pyrimidine Benzyl, cyclohexyl, pentyl CB2 cannabinoid receptor 157
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester Not reported 243–245

Key Observations :

  • Cyclohexyl and benzyl groups are common in both target and compounds, suggesting shared strategies to modulate lipophilicity and target engagement.
  • The higher melting point of 1l () reflects crystalline stability imparted by nitro and cyano groups, whereas the target compound’s melting point remains uncharacterized .

Notes

Contradictions and Gaps: The target compound’s pharmacological data are absent in the evidence, unlike triazolo[1,5-a]pyrimidines (), which show cannabinoid receptor activity .

Structural Insights: The isopropyl group in the target compound may reduce solubility compared to diisobutyl analogs (), impacting bioavailability . Benzothiazole-thiazolidinone derivatives () exhibit lower yields with electron-withdrawing substituents (e.g., 2,6-dichlorophenyl), a trend that may extend to triazoloquinazolines .

Research Implications: Further studies should prioritize synthesizing the target compound and evaluating its binding affinity against kinase or cannabinoid receptors, informed by structural parallels in .

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